Mechanism of Action: p62/Sequestosome-1 Binding Versus Undefined Targets in IDR-1018 and IDR-1002
Dusquetide is the only IDR peptide with a definitively identified intracellular binding target. It binds specifically to the ZZ domain of p62 (sequestosome-1), a signaling adaptor that integrates signals from multiple innate immune receptors [1]. This interaction modulates the p62-RIP1 complex and downstream MAPK p38 and C/EBPβ pathways [2]. In contrast, alternative IDR peptides like IDR-1018 and IDR-1002 have no defined molecular target and are described as having 'profound immunomodulatory functions' without a known receptor [3].
| Evidence Dimension | Molecular Target Identification |
|---|---|
| Target Compound Data | Binds specifically to the ZZ domain of p62/sequestosome-1 |
| Comparator Or Baseline | IDR-1018 and IDR-1002: No defined molecular target reported |
| Quantified Difference | Qualitative: p62 binding confirmed by co-immunoprecipitation and confocal microscopy; no target reported for comparators |
| Conditions | In vitro cell culture models (THP-1 macrophages) and in vivo murine tissues [2] |
Why This Matters
A defined molecular target enables rational drug development, biomarker identification, and mechanistic understanding, which is critical for regulatory approval and clinical adoption.
- [1] GuidetoPharmacology. (n.d.). dusquetide Ligand Page (ID: 14001). IUPHAR/BPS Guide to Pharmacology. View Source
- [2] Yu, H. B., et al. (2022). Dusquetide modulates innate immune response through binding to p62. Structure, 30(7), 1055-1061.e3. View Source
- [3] Rivas-Santiago, B., et al. (2013). Ability of Innate Defence Regulator Peptides IDR-1002, IDR-HH2 and IDR-1018 to Protect against Mycobacterium tuberculosis Infections in Animal Models. PLOS ONE, 8(3), e59119. View Source
